4-HYDROXY-1-METHYL-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE
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Overview
Description
4-HYDROXY-1-METHYL-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-1-METHYL-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining quinoline derivatives with appropriate amines and aldehydes.
Cyclization Reactions: Forming the quinazoline ring through intramolecular cyclization.
Oxidation and Reduction: Adjusting the oxidation state of various functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Using specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of quinoline and quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Active Sites: Inhibiting or activating enzymes.
Signal Transduction: Modulating cellular signaling pathways.
Gene Expression: Influencing the expression of certain genes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine.
Quinazoline Derivatives: Like gefitinib and erlotinib.
Uniqueness
4-HYDROXY-1-METHYL-N-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
Properties
IUPAC Name |
4-hydroxy-1-methyl-N-(2-methyl-4-oxoquinazolin-3-yl)-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-11-21-14-9-5-3-7-12(14)19(27)24(11)22-18(26)16-17(25)13-8-4-6-10-15(13)23(2)20(16)28/h3-10,25H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNLVMRZZRNRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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